2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride
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Overview
Description
2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride is a chemical compound that features a morpholine ring attached to a 1,2,4-triazole ring. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
It’s known that the anticancer activity of molecules containing a 1,2,4-triazole moiety is due to the n1 and n2 nitrogen atoms of the triazole ring that actively contribute to binding to the active site of an enzyme .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives can improve pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines .
Action Environment
It’s known that the synthesis of high nitrogen-containing heterocyclic systems like 1,2,4-triazole derivatives has been attracting increasing interest due to their utility in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride typically involves the reaction of morpholine with 1,2,4-triazole derivatives under specific conditions. One common method includes the use of succinic anhydride and aminoguanidine hydrochloride as starting materials, followed by a series of reactions involving various amines . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole ring or the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated products .
Scientific Research Applications
2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)morpholine dihydrochloride can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Morpholine derivatives: Compounds containing the morpholine ring are often used in pharmaceuticals and agrochemicals due to their versatile chemical properties.
Uniqueness
The uniqueness of this compound lies in its combined triazole and morpholine structures, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)morpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c1-2-11-5(3-7-1)6-8-4-9-10-6;;/h4-5,7H,1-3H2,(H,8,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLSERPTMCMOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NC=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219379-41-4 |
Source
|
Record name | 2-(1H-1,2,4-triazol-3-yl)morpholine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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